What are the physical and chemical properties of Ethyl (R)-thiazolidine-4-carboxylate?
What are the physical and chemical properties of Ethyl (R)-thiazolidine-4-carboxylate?
An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl (R)-thiazolidine-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract: Ethyl (R)-thiazolidine-4-carboxylate is a pivotal chiral building block in modern synthetic and medicinal chemistry. As a derivative of L-cysteine, this heterocyclic compound serves as a critical intermediate, most notably in the synthesis of the immunostimulant drug Pidotimod.[1] Its unique structural features—a stereocenter at the C4 position, a reactive secondary amine, and a hydrolyzable ester group—make it a versatile synthon for creating complex molecular architectures. This technical guide provides an in-depth analysis of its physical and chemical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Thiazolidine Scaffold
The thiazolidine ring system, a saturated five-membered heterocycle containing both sulfur and nitrogen, is a "privileged scaffold" in medicinal chemistry.[2] This structure is found in a multitude of biologically active molecules, including the life-saving antibiotic penicillin and the class of antidiabetic drugs known as thiazolidinediones (e.g., Pioglitazone).[3] Thiazolidine derivatives exhibit a vast range of pharmacological activities, including antibacterial, antioxidant, and anticancer properties.[3][4]
Ethyl (R)-thiazolidine-4-carboxylate, derived from the natural amino acid L-cysteine, retains the specific stereochemistry of its precursor, making it an invaluable tool for asymmetric synthesis. Its primary application lies in its role as a key intermediate for APIs, where precise stereocontrol is essential for therapeutic efficacy and safety.[1]
Physicochemical Properties
The fundamental physical and chemical identifiers for Ethyl (R)-thiazolidine-4-carboxylate are summarized below. It is important to note that some publicly available data pertains to its hydrochloride salt, which exhibits different physical properties (e.g., melting point, boiling point) from the free base.
| Property | Value | Source |
| IUPAC Name | ethyl (4R)-1,3-thiazolidine-4-carboxylate | [5] |
| Synonyms | L-thioproline ethyl ester, (R)-ETHYL THIAZOLIDINE-4-CARBOXYLATE | [5] |
| CAS Number | 60664-15-5 | [5] |
| Molecular Formula | C₆H₁₁NO₂S | [5] |
| Molecular Weight | 161.22 g/mol | [5] |
| Appearance | White crystalline powder (as Hydrochloride salt) | [1] |
| Boiling Point | 289.7°C at 760 mmHg (as Hydrochloride salt) | [1] |
| Flash Point | 129°C (as Hydrochloride salt) | [1] |
| Solubility | The parent carboxylic acid is soluble in water (28.5 g/L at 20°C). The ethyl ester is expected to have lower water solubility and good solubility in organic solvents like ethanol, chloroform, and ethyl acetate. | [6] |
Chemical Profile and Reactivity
Synthesis: A Foundation in Biomimetic Chemistry
The synthesis of the thiazolidine ring is a classic example of biomimetic chemistry, mimicking natural processes. The core is typically formed via the cyclocondensation of L-cysteine with an aldehyde or ketone.[3][7] For Ethyl (R)-thiazolidine-4-carboxylate, this involves a reaction with a formaldehyde equivalent, followed by esterification.
The causality behind this reaction choice is twofold:
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Stereochemical Integrity: Starting with L-cysteine directly transfers the (R) stereochemistry to the C4 position of the thiazolidine ring, avoiding the need for complex chiral resolutions or asymmetric synthesis steps.
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High Atom Economy: The condensation reaction is highly efficient, often proceeding in high yields with water as the only major byproduct.[2]
Experimental Protocol: Fischer Esterification of (R)-Thiazolidine-4-carboxylic acid
This protocol provides a self-validating system for synthesis. The endpoint can be monitored by Thin Layer Chromatography (TLC), and product identity is confirmed via spectroscopic methods.
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Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (R)-Thiazolidine-4-carboxylic acid (1.0 eq).
-
Solvent: Add a sufficient volume of absolute ethanol to fully dissolve the starting material. Ethanol serves as both the solvent and the reactant.
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Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the mixture. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.
-
Workup: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate. This step quenches the acid catalyst and removes unreacted carboxylic acid into the aqueous layer.
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Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Key Chemical Reactions
Ester Hydrolysis: As with any ester, Ethyl (R)-thiazolidine-4-carboxylate is susceptible to hydrolysis under either acidic or basic conditions to yield the parent carboxylic acid and ethanol.[8] This reaction is fundamental to its role in certain prodrug strategies, where the ester form enhances membrane permeability, and subsequent in-vivo hydrolysis releases the active carboxylic acid. Alkaline hydrolysis is generally faster and irreversible, as the resulting carboxylate salt is deprotonated and no longer reactive towards the alcohol.[8]
N-Functionalization: The secondary amine within the thiazolidine ring is a nucleophilic center and can undergo various reactions, such as acylation, alkylation, and sulfonylation. For instance, N-acetylation with acetic anhydride can be performed to protect the amine or to synthesize derivatives with altered biological properties.[9][10]
Stability and Storage
The compound is generally stable under normal laboratory conditions.[6] However, it is incompatible with strong oxidizing agents.[6] For long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment to prevent hydrolysis from atmospheric moisture and degradation from oxidative processes.[1][6]
Spectroscopic and Analytical Characterization
Confirming the identity and purity of Ethyl (R)-thiazolidine-4-carboxylate is achieved through a combination of standard spectroscopic techniques. While specific spectra for this exact compound are not provided in the search results, the expected characteristics can be expertly inferred from its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Ethyl Group: A triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (OCH₂) are characteristic of the ethyl ester moiety.
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Thiazolidine Ring Protons: The protons on the heterocyclic ring will appear as a series of multiplets in the 3.0-4.5 ppm region. The proton at the C4 chiral center will likely be a doublet of doublets.
-
N-H Proton: A broad singlet, typically in the 2-4 ppm range, corresponding to the secondary amine proton. Its chemical shift can be variable and it is D₂O exchangeable.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Ester Carbonyl: A peak in the deshielded region of 170-175 ppm.
-
Ethyl Group: Two peaks around 60-62 ppm (OCH₂) and 14-15 ppm (CH₃).
-
Thiazolidine Ring Carbons: Peaks corresponding to the C2, C4, and C5 carbons would appear in the aliphatic region, typically between 30-70 ppm.
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ is definitive for the ester carbonyl group.[11]
-
N-H Stretch: A moderate peak around 3300-3500 cm⁻¹ corresponding to the secondary amine.
-
C-O Stretch: An absorption in the 1150-1250 cm⁻¹ region.
-
C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
In Electron Ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 161. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester functional group.
-
Applications in Research and Drug Development
The primary value of Ethyl (R)-thiazolidine-4-carboxylate lies in its application as a specialized chemical intermediate.
-
Synthesis of Pidotimod: It is a documented key starting material for Pidotimod, an immunostimulatory agent used to prevent and treat respiratory infections.[1] The (R)-stereocenter is crucial for the drug's biological activity.
-
Chiral Building Block: Beyond Pidotimod, it serves as a versatile chiral synthon. The ring can be opened, or the functional groups can be further manipulated to create a variety of enantiomerically pure molecules for drug discovery pipelines.
-
Prodrug of L-cysteine: Thiazolidine-4-carboxylate derivatives are well-established as prodrugs of L-cysteine.[3] They can facilitate the delivery of cysteine into cells, which is the rate-limiting amino acid for the synthesis of the critical intracellular antioxidant, glutathione (GSH). This mechanism is exploited to protect against oxidative stress-induced pathologies.
Safety and Handling
Based on the Safety Data Sheet (SDS) for the related hydrochloride salt, appropriate precautions are necessary when handling this class of compounds.[12]
-
Hazards: The hydrochloride salt is classified as harmful if swallowed, in contact with skin, or if inhaled.[12][13] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[6]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[6] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly closed.
References
- Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. Available at: [Link]
- ETW International. (n.d.). Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride. Baishixing. Retrieved from [Link]
- Aslam, M., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Polycyclic Aromatic Compounds. Available at: [Link]
- Kumar, R., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 26(16), 4998. Available at: [Link]
- National Center for Biotechnology Information. (n.d.). Ethyl (R)-thiazolidine-4-carboxylate. PubChem Compound Database. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Biointerface Research in Applied Chemistry, 12(4), 5349-5361. Available at: [Link]
- Abbas, S., et al. (2023). Design, synthesis, biological assessment, and in silico analysis of bisthiazolidine amide derivatives as potential anti-bacterial and anti-prostate cancer agents. Green Chemistry Letters and Reviews. Available at: [Link]
- LibreTexts Chemistry. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles)
- Clark, J. (2015). Hydrolysing Esters. Chemguide. Retrieved from [Link]
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